molecular formula C24H26N6 B2862531 6-(4-benzylpiperidin-1-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 887466-70-8

6-(4-benzylpiperidin-1-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2862531
CAS No.: 887466-70-8
M. Wt: 398.514
InChI Key: UHNVXFNXQBKQDG-UHFFFAOYSA-N
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Description

6-(4-Benzylpiperidin-1-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-benzylpiperidin-1-yl substituent at the 6-position, a methyl group at the 1-position, and a phenylamine group at the 4-position. Its molecular formula is C29H28N6 (MW: 460.58 g/mol), and it is structurally distinguished by the benzylpiperidine moiety, which may enhance lipophilicity and central nervous system (CNS) penetration compared to simpler substituents .

Properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)-1-methyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6/c1-29-23-21(17-25-29)22(26-20-10-6-3-7-11-20)27-24(28-23)30-14-12-19(13-15-30)16-18-8-4-2-5-9-18/h2-11,17,19H,12-16H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNVXFNXQBKQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 6-(4-benzylpiperidin-1-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with structurally related analogs:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%) Melting Point (°C)
This compound C29H28N6 460.58 4-Benzylpiperidine, N-phenyl N/A N/A
6-(4-Benzylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine C29H28N6 460.58 4-Benzylpiperidine, N,1-diphenyl N/A N/A
1-(2-Chloro-2-phenylethyl)-6-(methylthio)-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2c) C21H20N5ClS 410.92 Methylthio, 2-chloro-2-phenylethyl 51 128–131
3-(6-Cyclobutoxynaphthalen-2-yl)-1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (11) C28H30N6O 466.58 Cyclobutoxy-naphthyl, methylpiperidine N/A N/A
N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine C13H13N5 239.28 Benzyl, methyl N/A N/A

Key Structural and Functional Differences

Substituent Effects on Lipophilicity and Bioavailability: The 4-benzylpiperidine group in the target compound increases lipophilicity compared to simpler substituents like methylthio (e.g., compound 2c) or morpholinoethylthio (e.g., compound 2e in ) . This may enhance membrane permeability and CNS activity. Analog 11 () incorporates a cyclobutoxy-naphthyl group, which likely improves binding to hydrophobic pockets in target proteins but reduces solubility compared to the benzylpiperidine variant .

Biological Activity and Toxicity: Mutagenicity: N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine () was mutagenic in mouse models but non-carcinogenic, suggesting a medium-risk profile . Acute Toxicity: Pyrazolo[3,4-d]pyrimidine derivatives like 3a and 4c () showed LD50 values >1,300 mg/kg, indicating low acute toxicity . Anticancer Potency: Compounds with para- and meta-dimethoxy groups (e.g., 36 and 37 in ) exhibited IC50 values of ~10 nM against breast cancer cells due to hydrophobic interactions with ATP-binding sites .

Synthetic Accessibility :

  • The target compound’s benzylpiperidine group requires multi-step synthesis involving Suzuki coupling or reductive amination (), whereas methylthio analogs (e.g., 2a ) are synthesized via direct alkylation with shorter reaction times .

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